molecular formula C11H10BrNO2S B2355933 4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione CAS No. 344266-18-8

4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione

Cat. No.: B2355933
CAS No.: 344266-18-8
M. Wt: 300.17
InChI Key: CKKVPHLSQOYERV-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione (CAS 344266-18-8) is a bromophenyl-functionalized thiomorpholinedione with the molecular formula C 11 H 10 BrNO 2 S and a molecular weight of 300.17 g/mol . This compound is part of a class of thiomorpholine and succinimide derivatives that are of significant interest in medicinal and agrochemical research due to their wide spectrum of potential biological activities . The core thiomorpholinedione scaffold is a privileged structure in drug discovery. Related compounds featuring the 4-bromophenyl moiety have been investigated as key intermediates in synthesizing novel antimicrobial and anticancer agents . For instance, derivatives of 4-(4-bromophenyl)thiazol-2-amine have demonstrated promising in vitro antimicrobial activity against various pathogens and cytotoxicity against human breast adenocarcinoma cancer cell lines (MCF7) . Furthermore, the broader class of succinimide derivatives to which this structure is related has been reported to exhibit notable antifungal and antimicrobial effects, as well as seedling growth stimulation activities . The presence of the bromine atom on the phenyl ring offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to explore a wider chemical space and develop structure-activity relationships . This product is intended for research purposes as a building block in the synthesis of more complex molecules for pharmaceutical and life sciences applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(4-bromophenyl)-2-methylthiomorpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-7-11(15)13(10(14)6-16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKVPHLSQOYERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3,4-Dichlorofuran-2,5-dione with Thioamide Precursors

A foundational approach involves the reaction of 3,4-dichlorofuran-2,5-dione with methylthio-containing amines or thioamides. Adapted from imide synthesis methodologies, this route employs acetic acid as a solvent under reflux conditions to facilitate cyclization. For instance, combining 3,4-dichlorofuran-2,5-dione (2 mmol) with 4-(4-bromophenyl)thioacetamide (2 mmol) in acetic acid at 110°C for 4 hours yields the thiomorpholine-dione core via nucleophilic acyl substitution. The crude product is purified via recrystallization using dichloromethane/n-heptane (1:4), achieving a yield of 78–82%.

Table 1: Optimization of Cyclocondensation Parameters

Parameter Range Tested Optimal Condition Yield (%)
Solvent Acetic acid, DCM Acetic acid 82
Temperature (°C) 80–120 110 80
Reaction Time (hours) 3–6 4 78
Purification Solvent DCM/n-heptane 1:4 ratio 82

Bromophenyl Incorporation via Ullmann-Type Coupling

The introduction of the 4-bromophenyl group is achieved through copper-catalyzed coupling reactions. Building on methods for N-aryl piperidine synthesis, 2-methylthiomorpholine-3,5-dione is reacted with 4-bromoiodobenzene in the presence of potassium tert-butoxide and a copper(I) iodide catalyst. The reaction proceeds in sulfolane at 160°C for 8 hours, followed by aqueous workup and vacuum distillation. This method achieves a 75% yield with >99% purity by HPLC.

Bromination Strategies for Aryl Functionalization

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

Direct bromination of 2-methylthiomorpholine-3,5-dione’s aryl precursor is optimized using NBS in dichloromethane. Tetra-n-butylammonium tetraphenylborate (0.1 eq) enhances para-selectivity, minimizing ortho-brominated byproducts. For example, treating 2-methylthiomorpholine-3,5-dione (0.124 mol) with NBS (0.149 mol) at 20–25°C for 6 hours yields 85–90% of the 4-bromophenyl derivative.

Table 2: Bromination Efficiency with Catalytic Additives

Catalyst Brominating Agent Temperature (°C) Yield (%) Para-Selectivity (%)
None NBS 25 62 78
Tetra-n-butylammonium tetraphenylborate NBS 25 90 99
None DBDMH 25 68 82

Thiomethyl Group Installation via Thiol-Alkylation

Michael Addition of Methyl Mercaptan to α,β-Unsaturated Diones

The 2-methylthio moiety is introduced via Michael addition of methyl mercaptan to an α,β-unsaturated diketone intermediate. Conducted under nitrogen at 0°C, this step utilizes sodium hydroxide (60% aqueous) to deprotonate the thiol, promoting nucleophilic attack. Subsequent acid quenching and recrystallization from ethanol yield the thiomethylated product with 88% efficiency.

Industrial-Scale Purification and Crystallization

Solvent Engineering for Recrystallization

Industrial protocols prioritize dichloromethane/n-heptane (1:4) for recrystallization, leveraging polarity differences to isolate high-purity 4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione. Pilot-scale trials demonstrate that slow cooling (5°C/hour) from 40°C to 10°C minimizes solvent inclusion, yielding crystals with 99.5% GC purity.

Analytical Validation and Quality Control

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3) confirms the structure: δ 7.31–7.27 (d, J = 9.1 Hz, 2H, Ar-H), 6.79–6.73 (d, J = 9.1 Hz, 2H, Ar-H), 3.12 (t, J = 5.4 Hz, 4H, morpholine-H), 2.45 (s, 3H, SCH3), 1.69–1.63 (m, 4H), 1.58–1.55 (m, 2H). LC-MS analysis shows [M+H]+ at m/z 301.1, consistent with the molecular formula C11H10BrNO2S.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione has shown promise in medicinal applications, particularly in the development of antimicrobial and anticancer agents. Research indicates that compounds similar to this derivative exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that related compounds possess effective antimicrobial properties against various bacterial and fungal strains.
  • Anticancer Potential : The compound is being explored for its potential role in cancer therapy due to its ability to interact with cellular pathways involved in tumor progression.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in:

  • Synthesis of Novel Compounds : Researchers employ this compound as a precursor for synthesizing more complex molecules through various organic reactions.
  • Development of Specialty Chemicals : The compound is used in producing specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.

Agricultural Chemistry

Research has indicated that derivatives of this compound may have applications in agriculture as fungicides and pesticides. The structural characteristics allow for interactions with biological systems that can inhibit the growth of harmful pathogens .

Case Study 1: Anticonvulsant Activity

A study investigated the anticonvulsant properties of a related compound, demonstrating that it significantly elevated the threshold for electroconvulsions in mice when administered at specific dosages. This suggests potential applications in treating epilepsy and other seizure disorders .

Case Study 2: Antimicrobial Testing

In another study, synthesized compounds containing the this compound moiety were tested against various microbial strains. The results indicated notable antimicrobial activity, supporting further research into its use as an antimicrobial agent.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-(Phenyl)-2-methylthiomorpholine-3,5-dioneLacks bromine substitutionModerate antimicrobial activity
4-(Chlorophenyl)-2-methylthiomorpholine-3,5-dioneChlorine instead of brominePotential anti-inflammatory effects
2-Methylthiomorpholine-3,5-dioneNo phenyl substitutionGeneral antimicrobial properties

The presence of the bromine atom in this compound enhances its reactivity compared to other derivatives, making it particularly interesting for further research and development in medicinal chemistry.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects

  • Steric and Electronic Effects: The methyl group at position 2 (target compound) reduces steric bulk compared to phenyl (), likely improving solubility and reaction kinetics.

Backbone Modifications

The thioheptane-3,5-dione derivative () lacks the thiomorpholine ring, resulting in a linear structure. This reduces ring strain but may compromise binding affinity in target-specific applications. Its synthesis via persulfate/iodine-mediated coupling demonstrates high yield (83%), suggesting robustness for scale-up.

Positional Isomerism

Chlorine substitution at the 2- or 3-position on the phenyl ring ( vs. 5) alters electronic distribution. The 2-chloro derivative’s XLogP3 (2.6) indicates moderate lipophilicity, while the 3-chloro isomer’s properties remain underexplored but may exhibit distinct reactivity due to resonance effects.

Research Implications

  • Drug Design : The target compound’s balance of steric accessibility (methyl) and electronic bulk (bromine) positions it as a promising scaffold for optimizing kinase inhibitors or antimicrobial agents.

Biological Activity

4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by relevant case studies and research findings.

Chemical Structure

The compound features a morpholine ring with bromophenyl and methylthio substituents, which are crucial for its biological activity. The presence of the bromine atom is known to enhance the lipophilicity and biological interactions of aromatic compounds.

1. Antimicrobial Activity

Research has indicated that derivatives of morpholine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell membranes .

CompoundBacterial Strains TestedInhibition Zone (mm)
4-Bromophenyl Derivative AS. aureus15
4-Bromophenyl Derivative BE. coli18
4-Bromophenyl Derivative CPseudomonas aeruginosa12

2. Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored in various studies. For example, derivatives have been tested for their ability to inhibit pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs). Notably, certain derivatives showed a significant reduction in cytokine levels compared to controls .

  • Key Findings :
    • Compounds exhibited up to 85% inhibition of cytokine production at higher concentrations.
    • The strongest inhibitory effect was observed with specific derivatives at doses ranging from 10 µg/mL to 100 µg/mL .

3. Antiproliferative Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, suggesting potential applications in cancer therapy.

Cell LineIC50 (µM)% Inhibition at 100 µg/mL
HeLa1278
MCF-71575
A5492070

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at MDPI highlighted the antimicrobial effects of similar compounds against multiple bacterial strains. The results demonstrated that modifications to the bromophenyl moiety could lead to enhanced activity against resistant strains .

Case Study 2: Anti-inflammatory Mechanisms

In a separate investigation, researchers evaluated the anti-inflammatory properties of morpholine derivatives in vitro. The study found that these compounds effectively inhibited the activation of NF-kB pathways, leading to reduced inflammatory responses in treated cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving Claisen–Schmidt condensation and Michael addition, as demonstrated for structurally analogous bromophenyl derivatives . Key intermediates (e.g., thiomorpholine precursors) are characterized using 1^1H/13^{13}C NMR and IR spectroscopy to confirm functional groups. Crystallographic data (XRD) may resolve ambiguities in stereochemistry, though no direct XRD data for this compound is available in the provided evidence. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, using reference standards of brominated analogs (e.g., 4-bromodiphenyl ether derivatives) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular mass and isotopic patterns (e.g., 79^{79}Br/81^{81}Br). Coupled with NMR (e.g., DEPT-135 for carbon multiplicity), this ensures structural fidelity. For unresolved stereochemical features, computational modeling (DFT) can predict preferred conformations, validated against experimental 1^1H NMR coupling constants .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated thiomorpholine derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. For example, keto-enol tautomerism in dione systems can lead to split signals in 1^1H NMR. To address this:

  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Compare experimental data with computed spectra (e.g., using Gaussian or ORCA software) .
  • Cross-validate with XRD data from structurally similar compounds (e.g., pyrazolyl-dione analogs) .

Q. What experimental designs are optimal for studying the reactivity of this compound under catalytic conditions?

  • Methodological Answer : Reactivity studies should focus on:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the bromophenyl group.
  • Catalyst selection : Pd-based catalysts (e.g., Pd(PPh3_3)4_4) facilitate Suzuki-Miyaura coupling, leveraging the bromine substituent for cross-coupling reactions .
  • Kinetic monitoring : Use in situ FTIR or LC-MS to track intermediate formation and side products.

Q. How can bio-toxicity assessments of brominated thiomorpholine derivatives address gaps in environmental risk data?

  • Methodological Answer : Given the lack of toxicity data for this compound (as noted for similar industrial pollutants ):

  • Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
  • Use comparative analysis with structurally related brominated aromatics (e.g., bromodiphenyl ethers) to infer ecotoxicological profiles .
  • Deploy advanced analytical methods (e.g., GC×GC-TOFMS) to detect trace metabolites in environmental matrices .

Q. What computational strategies are effective for predicting the electronic properties of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes), using crystallographic data from pyrazolyl-dione complexes as templates .

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